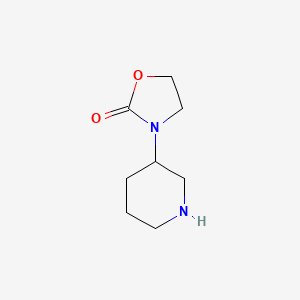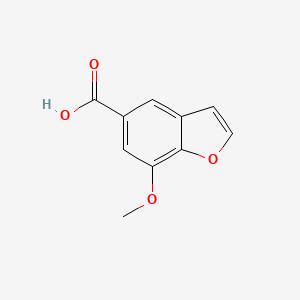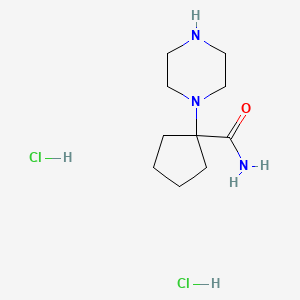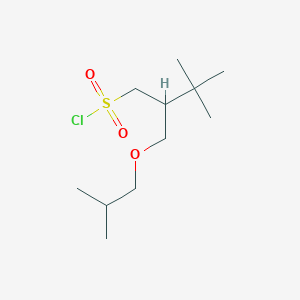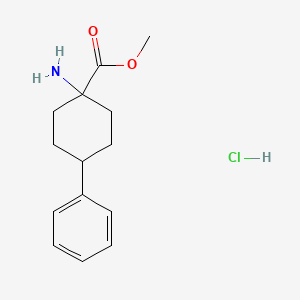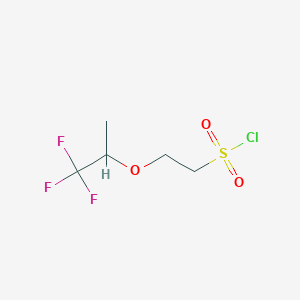
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of trifluoropropyl and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
CF3CH2OCH2CH2OH+ClSO3H→CF3CH2OCH2CH2SO2Cl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides and sulfonates.
Materials Science: Employed in the modification of polymers to enhance their chemical and thermal stability.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Acts as a probe for studying enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoropropyl group can influence the reactivity and stability of the compound, making it a valuable tool in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)aniline: Contains an aniline group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)pyridine-3-carbonitrile: Features a pyridine and nitrile group.
Uniqueness
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoropropyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C5H8ClF3O3S |
|---|---|
Poids moléculaire |
240.63 g/mol |
Nom IUPAC |
2-(1,1,1-trifluoropropan-2-yloxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClF3O3S/c1-4(5(7,8)9)12-2-3-13(6,10)11/h4H,2-3H2,1H3 |
Clé InChI |
UHXYRCVDDRFRCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



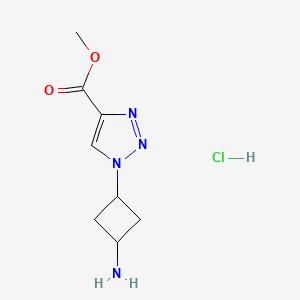
![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
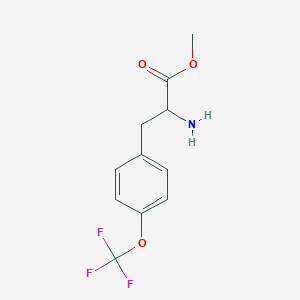
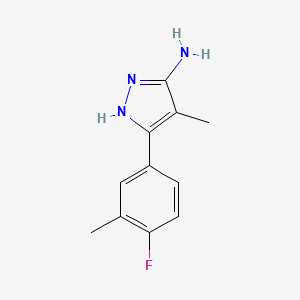
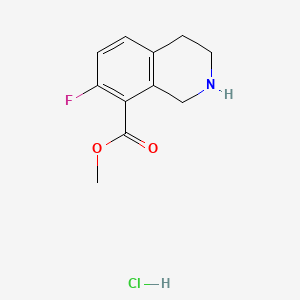
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)
